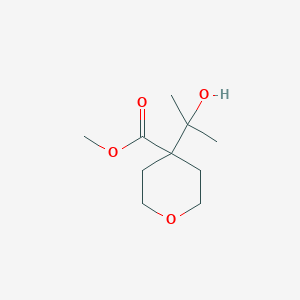
Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate typically involves the esterification of 4-(2-hydroxypropan-2-yl)oxane-4-carboxylic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate: Similar in structure but with additional functional groups.
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate in the synthesis of Olmesartan.
Uniqueness
Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Biological Activity
Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. This article will explore its biological activity, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.
Structural Overview
This compound has the molecular formula C10H18O4 and a molecular weight of approximately 202.25 g/mol. Its structure includes a methyl ester functional group and a hydroxyl group attached to a propan-2-yl chain, which may influence its reactivity and biological interactions .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate | C11H20O4 | Ethyl group; similar reactivity |
| Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate | C11H20O3 | Cyclohexane ring structure; different steric properties |
| Methyl 4-(hydroxymethyl)oxane-4-carboxylic acid | C10H18O5 | Additional hydroxymethyl group; potentially different biological activities |
These comparisons highlight how structural variations can influence biological activity and reactivity .
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound, providing insights into their biological activities:
- Inhibition Studies : Research into similar compounds has shown that they can act as selective inhibitors for specific enzymes, such as MAO-B, which is relevant for treating neurodegenerative diseases like Parkinson's disease . Although not directly tested on this compound, these findings suggest a pathway for exploring its potential neuroprotective effects.
- Cellular Toxicity Assessments : Studies on related compounds have indicated varying degrees of cytotoxicity depending on concentration and exposure duration. For instance, acute toxicity tests have shown that certain derivatives do not adversely affect lipid profiles or organ function at therapeutic doses . Similar assessments should be conducted for this compound.
- Pharmacological Evaluations : The pharmacological profiles of related compounds demonstrate significant improvements in motor functions in animal models when administered at specific dosages, indicating their potential utility in therapeutic contexts . This suggests that this compound may also exhibit beneficial effects that warrant further investigation.
Properties
Molecular Formula |
C10H18O4 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-9(2,12)10(8(11)13-3)4-6-14-7-5-10/h12H,4-7H2,1-3H3 |
InChI Key |
KTABJKXLGJOWSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCOCC1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















